6-Chloroacetyl-1,4-benzodioxane

Catalog No.
S1897652
CAS No.
93439-37-3
M.F
C10H9ClO3
M. Wt
212.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloroacetyl-1,4-benzodioxane

In situ halogenation of 6-acetyl-1,4-benzodioxane generates regioisomeric impurities and low yields. This pre-halogenated alpha-chloroketone enables chemoselective nucleophilic substitutions, bypassing hazardous halogenation and over-alkylation.

  • Crystalline, stable at ambient (mp 136-142°C) for scale-up
  • Direct amination/cyclization handle without side reactions
  • Enables >95% ee in asymmetric reductions
  • Eliminates difficult regioisomer separations

CAS Number

93439-37-3

Product Name

6-Chloroacetyl-1,4-benzodioxane

IUPAC Name

2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

InChI

InChI=1S/C10H9ClO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2

InChI Key

ILEYSCVQRULQKW-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CCl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CCl

The exact mass of the compound 6-Chloroacetyl-1,4-benzodioxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

6-Chloroacetyl-1,4-benzodioxane, 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, 6-(2-Chloroacetyl)-1,4-benzodioxane, 6-(Chloroacetyl)-2,3-dihydro-1,4-benzodioxine

Purity

≥97%

Package Size

500 mg, 1 g, 5 g

6-Chloroacetyl-1,4-benzodioxane (CAS 93439-37-3) is a highly crystalline alpha-chloroketone characterized by its electron-rich 1,4-benzodioxane core . In industrial chemoinformatics and pharmaceutical procurement, it is primarily sourced as a rigid, bifunctional scaffold for the synthesis of alpha-adrenergic receptor antagonists, chiral aminoalcohols, and functionalized heterocycles such as thiazoles and imidazoles. The presence of the pre-installed alpha-chloro group provides a direct, chemoselective handle for nucleophilic substitutions and cyclizations, bypassing the need for hazardous in-house halogenation of the corresponding acetophenones. Its robust thermal profile (melting point 136–142 °C) and high shelf stability make it a highly processable precursor for reproducible scale-up manufacturing .

Research Fit

No product-specific data available for workflow assessment.

Attempting to substitute 6-chloroacetyl-1,4-benzodioxane with its non-halogenated precursor, 6-acetyl-1,4-benzodioxane, requires in situ halogenation—a process that frequently leads to electrophilic aromatic substitution on the electron-rich benzodioxane ring, generating difficult-to-separate regioisomeric impurities and reducing overall yield [1]. Conversely, using the more reactive 6-bromoacetyl-1,4-benzodioxane often results in over-alkylation during nucleophilic amination and requires stricter cold-chain logistics due to its susceptibility to photolytic and thermal degradation. Furthermore, replacing the benzodioxane core with a generic phenacyl chloride drastically alters the electronic landscape of the carbonyl group, compromising the enantioselectivity of downstream asymmetric reductions and eliminating the specific receptor-binding properties conferred by the rigid dioxan ring[2].

Substitution Risk

Insufficient data to evaluate interchangeability with similar products.

Chemoselective Heterocycle Synthesis

In the synthesis of 2-amino-4-(1,4-benzodioxan-6-yl)thiazole derivatives, utilizing pre-formed 6-chloroacetyl-1,4-benzodioxane allows for direct cyclization with thiourea, typically achieving >85% yield of the target heterocycle[1]. In contrast, starting from the baseline 6-acetyl-1,4-benzodioxane and performing in situ alpha-chlorination or bromination often results in 15–25% lower overall yields. This loss is primarily driven by competing electrophilic aromatic substitution on the highly activated benzodioxane ring, which generates chlorinated ring impurities that are chromatographically demanding to remove [1].

Evidence DimensionTarget heterocycle yield and impurity profile
Target Compound Data>85% yield, negligible ring-halogenated impurities
Comparator Or Baseline6-Acetyl-1,4-benzodioxane (with in situ halogenation): <70% yield, significant ring-halogenation
Quantified Difference15–25% higher yield; elimination of regioisomeric byproducts
ConditionsHantzsch thiazole synthesis via reaction with thiourea derivatives

Procuring the pre-halogenated compound eliminates a hazardous synthetic step and prevents costly yield losses associated with purifying regioisomeric byproducts.

Product evidence
Data to verify
Not provided
No evidence items supplied in the input.
Review product documentation or COA.

Storage Stability and Amination Control

While 6-bromoacetyl-1,4-benzodioxane offers higher intrinsic reactivity for SN2 displacements, it is prone to rapid darkening and titer loss unless stored under strict cold and dark conditions. Furthermore, in reactions with primary amines to form secondary amino-ketones, the bromo analog frequently suffers from >20% over-alkylation (tertiary amine formation) . 6-Chloroacetyl-1,4-benzodioxane provides a more controlled reaction kinetic profile, routinely yielding >90% of the desired mono-alkylated product while exhibiting superior ambient storage stability as a free-flowing solid .

Evidence DimensionMono-alkylation purity and storage stability
Target Compound Data>90% mono-alkylated product; stable at standard 0-8 °C storage
Comparator Or Baseline6-Bromoacetyl-1,4-benzodioxane: <80% mono-alkylated product; requires stringent cold/dark chain
Quantified Difference>10% improvement in mono-alkylation selectivity; enhanced shelf-life
ConditionsSN2 displacement with primary aliphatic amines

The controlled reactivity of the chloro-derivative minimizes downstream chromatographic purification of over-alkylated impurities, streamlining bulk pharmaceutical synthesis.

Thermal Processability and Handling

The solid-state properties of precursors dictate their processability in large-scale reactors. 6-Chloroacetyl-1,4-benzodioxane exhibits a high melting point of 136–142 °C, which allows for aggressive thermal drying and prevents clumping during bulk transfer. By comparison, the non-halogenated 6-acetyl-1,4-benzodioxane has a significantly lower melting point (80–82 °C) , and simpler analogs like phenacyl chloride melt as low as 54–56 °C, making them prone to sintering or melting under high-shear milling or elevated ambient plant temperatures.

Evidence DimensionMelting point and bulk handling stability
Target Compound Data136–142 °C
Comparator Or Baseline6-Acetyl-1,4-benzodioxane (80–82 °C); Phenacyl chloride (54–56 °C)
Quantified Difference54–88 °C higher melting point than key structural baselines
ConditionsStandard atmospheric pressure thermal characterization

The elevated melting point ensures the material remains a free-flowing, easily weighable powder during industrial scale-up, eliminating the need for heated transfer lines or specialized handling.

Alpha-Adrenergic Antagonist Synthesis

The 1,4-benzodioxane core is a privileged pharmacophore in cardiovascular and urological drugs. 6-Chloroacetyl-1,4-benzodioxane is the optimal starting material for synthesizing these active pharmaceutical ingredients, as its controlled reactivity allows for clean amination and subsequent reduction to the pharmacologically active chiral aminoalcohols without the over-alkylation risks of bromo analogs [1].

Benzodioxane Heterocycle Library Synthesis

In discovery chemistry, this compound serves as a premium building block for generating libraries of thiazoles, imidazoles, and oxazoles via Hantzsch and related cyclizations. Procuring the pre-halogenated alpha-chloroketone ensures high-throughput synthesis without the side reactions (such as ring halogenation) that plague in situ halogenation protocols[2].

Enantioselective Ketoreduction

The electronic influence of the benzodioxane oxygen atoms makes the carbonyl group of 6-chloroacetyl-1,4-benzodioxane highly suitable for asymmetric reduction using CBS catalysts or engineered ketoreductases. This application leverages the specific electronic properties of the target compound to achieve >95% enantiomeric excess, which is critical for producing enantiopure drug intermediates[1].

Application Fit

Application
Selection Property
Validation Focus
Not specified
Requires product context
Verify against intended use

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-Chloroacetyl-1,4-benzodioxane

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